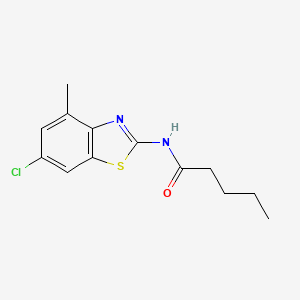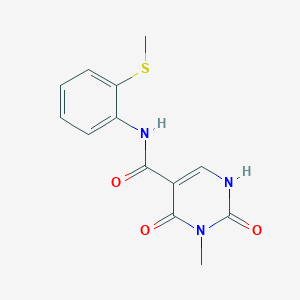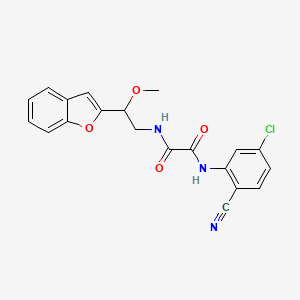
(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone is a chemical compound with the molecular formula C12H13BrFNO. It is a heterocyclic compound that contains both bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone typically involves the reaction of 4-bromo-2-fluoroaniline with 3,3-dimethylazetidine-1-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides, amines, or alcohols .
Aplicaciones Científicas De Investigación
(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone has several scientific research applications, including:
Drug Discovery: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone: Contains both bromine and fluorine atoms, making it unique in its reactivity and applications.
(4-Chloro-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
(4-Bromo-2-chlorophenyl)(3,3-dimethylazetidin-1-yl)methanone:
Uniqueness
The presence of both bromine and fluorine atoms in this compound makes it unique compared to similar compounds.
Propiedades
IUPAC Name |
(4-bromo-2-fluorophenyl)-(3,3-dimethylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-12(2)6-15(7-12)11(16)9-4-3-8(13)5-10(9)14/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZJKCYGPBGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=C(C=C(C=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate](/img/structure/B2858317.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2858318.png)

![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)



![2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid](/img/structure/B2858327.png)

![2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2858329.png)



![Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2858339.png)
